
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Molecular Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 402.51 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Sulfonamides, including derivatives of isoxazoles, are known for their antibacterial properties. The introduction of the sulfonamide moiety in this compound enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 3,5-dimethylisoxazole have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting proliferation pathways such as AKT and mTOR .
Case Studies and Research Findings
- Antineoplastic Activity : A study demonstrated that compounds derived from isoxazoles exhibited significant antineoplastic activity against human cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics, suggesting a potential for development as anticancer agents .
- Cytotoxic Effects : In vitro studies indicated that this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
- Mechanism of Action : The compound's mechanism appears to involve interference with cellular signaling pathways associated with cell survival and proliferation. It may also induce oxidative stress within cancer cells, leading to increased apoptosis rates .
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been investigated for its biological activity, particularly as an inhibitor in various enzymatic assays. One notable area of research involves its potential as a therapeutic agent against specific diseases.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, substituents like furan and piperidine have been associated with enhanced biological activity against cancer cell lines. A study highlighted that derivatives of piperidine with furan groups showed improved inhibitory activity against certain cancer types, suggesting that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide may also possess similar properties .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammation. For example, modifications in the 4-position of isoxazole derivatives have shown varying degrees of inhibitory effects on enzyme targets, indicating that this compound may act similarly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the furan ring and piperidine moiety contributes to its biological activity.
Compound | Substituent | IC50 (μM) | Activity |
---|---|---|---|
1 | 4-tert-butyl | 8.6 ± 0.4 | Moderate |
2 | Furan-3-yl | 1.6 ± 0.2 | Enhanced |
3 | Methoxy | 2.8 ± 0.6 | Slightly Reduced |
4 | Mixed Substituents | 7.4 ± 0.8 | Compromised |
5 | Aminomethyl | 10.0 ± 1.4 | Little Change |
This table summarizes findings from various studies demonstrating how different substituents affect the compound's inhibitory activity .
Case Study: Anticancer Activity Evaluation
In a recent study evaluating the anticancer potential of compounds similar to this compound, researchers tested a series of isoxazole derivatives against multiple cancer cell lines. The results indicated that modifications at the furan position significantly enhanced cytotoxicity compared to unmodified counterparts.
Case Study: Inhibition of Specific Enzymes
Another study focused on the inhibition of cyclooxygenase enzymes (COX) using derivatives of this compound structure. The findings suggested that certain modifications led to increased selectivity and potency against COX enzymes, which are crucial targets in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-15(12(2)24-18-11)25(21,22)17-9-13-3-6-19(7-4-13)16(20)14-5-8-23-10-14/h5,8,10,13,17H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFIECIVBJANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.